molecular formula C6H9NO3 B067756 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) CAS No. 166407-48-3

2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci)

Cat. No.: B067756
CAS No.: 166407-48-3
M. Wt: 143.14 g/mol
InChI Key: UMSYTMRRYKFHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is an organic compound with the molecular formula C6H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) can be achieved through a multi-component reaction involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst. This catalyst facilitates the reaction under mild conditions, leading to good yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, solvents, and polymer materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2(5H)-furanone: A related compound with similar structural features but lacking the amino and hydroxyl groups.

    5-hydroxy-2(5H)-furanone: Another derivative of furan with a hydroxyl group at a different position.

Uniqueness

2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Properties

CAS No.

166407-48-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one

InChI

InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3

InChI Key

UMSYTMRRYKFHNA-UHFFFAOYSA-N

SMILES

CNC1=CC(OC1=O)CO

Canonical SMILES

CNC1=CC(OC1=O)CO

Synonyms

2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI)

Origin of Product

United States

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